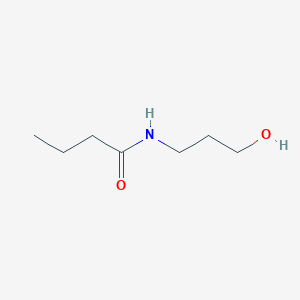
N-(3-Hydroxypropyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Hydroxypropyl)butyramide is an organic compound belonging to the class of fatty amides. It is derived from butyramide, which is a carboxylic acid amide derivative of butyric acid. This compound is characterized by the presence of a hydroxypropyl group attached to the nitrogen atom of the butyramide structure. It has a molecular formula of C7H15NO2 and a molecular weight of 145.20 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxypropyl)butyramide typically involves the reaction of butyramide with 3-chloropropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amide nitrogen attacks the carbon atom of the chloropropanol, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound can be achieved through biocatalytic processes using nitrile hydratase enzymes. These enzymes catalyze the hydration of butyronitrile to butyramide, which can then be further reacted with 3-chloropropanol to yield this compound. This method is advantageous due to its high efficiency and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxypropyl)butyramide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-(3-Oxopropyl)butyramide.
Reduction: Formation of N-(3-Hydroxypropyl)butylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Hydroxypropyl)butyramide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of N-(3-Hydroxypropyl)butyramide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing metabolic processes. The hydroxypropyl group plays a crucial role in its binding affinity and specificity towards target proteins .
Comparison with Similar Compounds
Similar Compounds
Butyramide: The parent compound, lacking the hydroxypropyl group.
N-(2-Hydroxyethyl)butyramide: Similar structure with a hydroxyethyl group instead of hydroxypropyl.
N-(3-Hydroxypropyl)acetamide: Similar structure with an acetamide group instead of butyramide.
Uniqueness
N-(3-Hydroxypropyl)butyramide is unique due to the presence of the hydroxypropyl group, which imparts distinct chemical and biological properties. This group enhances its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications .
Biological Activity
N-(3-Hydroxypropyl)butyramide, also known by its chemical identifier CID 15683409, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C7H15NO2
- Molecular Weight : 143.20 g/mol
- CAS Number : 15683409
This compound is structurally related to butyric acid, a short-chain fatty acid known for various biological effects. The compound is believed to exert its activity through several mechanisms:
- Histone Deacetylase Inhibition : Similar to butyrate, this compound may inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent modulation of gene expression.
- Anti-inflammatory Effects : The compound has been studied for its potential to reduce inflammation, which is significant in various chronic diseases.
- Cell Differentiation : Research indicates that butyric acid analogs can induce differentiation in cancer cells, suggesting that this compound might have similar properties.
In Vitro Studies
- Cytodifferentiation in Cancer Cells :
- Anti-inflammatory Properties :
In Vivo Studies
- Toxicity and Safety Assessments :
- Pharmacokinetics :
Case Studies and Research Findings
Properties
CAS No. |
137160-71-5 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
N-(3-hydroxypropyl)butanamide |
InChI |
InChI=1S/C7H15NO2/c1-2-4-7(10)8-5-3-6-9/h9H,2-6H2,1H3,(H,8,10) |
InChI Key |
BXZXQTXKLQAOEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















